

Physical properties of antimony pentachloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Antimony pentachloride*

Cat. No.: *B147860*

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **Antimony Pentachloride**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antimony pentachloride ($SbCl_5$) is a highly reactive, corrosive, and fuming liquid with significant applications in organic synthesis, catalysis, and as a chlorinating agent. A thorough understanding of its physical properties is paramount for its safe handling, application, and the development of novel synthetic methodologies. This technical guide provides a comprehensive overview of the core physical properties of **antimony pentachloride**, including detailed experimental protocols adapted for its reactive nature. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, key chemical processes involving $SbCl_5$ are visualized using Graphviz diagrams to illustrate reaction pathways and logical flows.

Core Physical and Chemical Properties

Antimony pentachloride is a colorless to pale yellow, oily liquid at room temperature.[1][2] It is characterized by its pungent, offensive odor and its tendency to fume in moist air due to hydrolysis.[2][3][4] This high reactivity necessitates storage in sealed glass or fluoropolymer containers away from moisture.[1][2]

Quantitative Physical Properties

The key physical properties of **antimony pentachloride** are summarized in the tables below.

Table 1: General Physical Properties of **Antimony Pentachloride**

Property	Value	Reference(s)
Molecular Formula	SbCl ₅	[1]
Molecular Weight	299.02 g/mol	[1]
Appearance	Colorless to pale yellow, oily, fuming liquid	[1] [2]
Odor	Pungent, offensive	[3]
Melting Point	2.8 °C (37.0 °F; 275.9 K)	[1]
Boiling Point	Decomposes at approximately 140 °C at 1 atm	[1]
Refractive Index (n _D)	1.59255	[4]
Magnetic Susceptibility (χ)	-120.0·10 ⁻⁶ cm ³ /mol	[4]
Viscosity	2.034 cP (29.4 °C)	[4]

Table 2: Density of **Antimony Pentachloride** at Various Temperatures

Temperature (°C)	Density (g/cm ³)	Reference(s)
20	2.336	[4]
25	2.36	[1]

Table 3: Boiling Point of **Antimony Pentachloride** at Reduced Pressures

Pressure (mmHg)	Boiling Point (°C)	Reference(s)
22	79	[4]
30	92	[4]

Table 4: Vapor Pressure of **Antimony Pentachloride** at Various Temperatures

Temperature (°C)	Vapor Pressure (kPa)	Reference(s)
25	0.16	[4]
40	4	[4]
100	7.7	[4]

Table 5: Solubility of **Antimony Pentachloride**

Solvent	Solubility	Reference(s)
Water	Reacts vigorously (hydrolyzes)	[3] [4]
Alcohol	Soluble	[4]
Hydrochloric Acid (HCl)	Soluble	[4]
Tartaric Acid	Soluble	[4]
Chloroform (CHCl ₃)	Soluble	[4]
Carbon Disulfide (CS ₂)	Soluble	[4]
Carbon Tetrachloride (CCl ₄)	Soluble	[4]
Selenium(IV) Oxychloride	62.97 g/100 g (25 °C)	[4]

Experimental Protocols for Determination of Physical Properties

Given the highly reactive and corrosive nature of **antimony pentachloride**, standard experimental procedures for determining physical properties must be adapted to ensure safety and accuracy. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.

Determination of Melting Point (Sealed Capillary Method)

Objective: To determine the melting point of **antimony pentachloride** while preventing its exposure to atmospheric moisture.

Methodology:

- Sample Preparation: All sample handling must be performed in a glove box under an inert atmosphere (e.g., nitrogen or argon). A small amount of **antimony pentachloride** is drawn into a glass capillary tube.
- Sealing the Capillary: The open end of the capillary tube is carefully sealed using a flame. This prevents the sample from fuming and reacting with moisture during the measurement.
- Apparatus: A standard melting point apparatus (e.g., Mel-Temp or similar) is used. The apparatus should be calibrated with known standards before use.
- Measurement:
 - The sealed capillary tube is placed in the heating block of the melting point apparatus.
 - The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point (around 2.8°C).
 - The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.
 - The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range. For a pure substance, this range should be narrow.

Determination of Boiling Point at Reduced Pressure

Objective: To determine the boiling point of **antimony pentachloride** at a specific sub-atmospheric pressure to avoid its decomposition at the normal boiling point.

Methodology:

- Apparatus Setup: A vacuum distillation apparatus is assembled. This includes a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a

connection to a vacuum pump with a manometer to monitor the pressure. All glassware must be thoroughly dried before use.

- Sample Introduction: A small volume of **antimony pentachloride** is introduced into the round-bottom flask under an inert atmosphere. Boiling chips or a magnetic stir bar should be added to ensure smooth boiling.
- Procedure:
 - The system is evacuated to the desired pressure, which is monitored by the manometer.
 - The sample is gently heated using a heating mantle.
 - The temperature is slowly increased until the liquid begins to boil and a steady reflux of condensate is observed on the thermometer bulb.
 - The temperature at which the liquid boils and the vapor condenses at a constant rate is recorded as the boiling point at that specific pressure. The pressure should be recorded simultaneously.

Determination of Density (Pycnometer Method under Inert Atmosphere)

Objective: To accurately determine the density of liquid **antimony pentachloride** while preventing its contact with air.

Methodology:

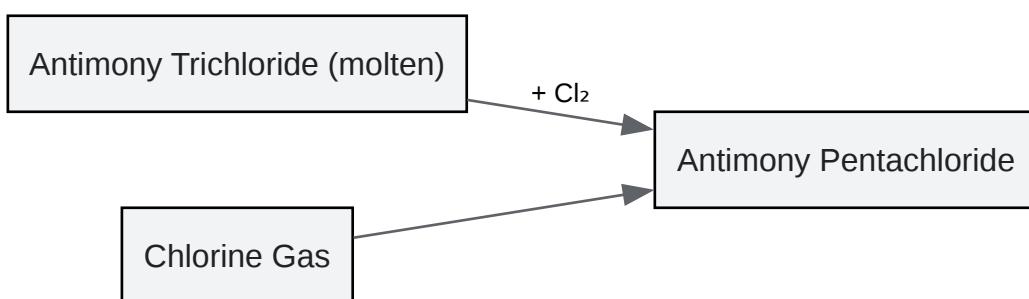
- Apparatus: A pycnometer (a glass flask with a precise volume) is used. The pycnometer must be clean and completely dry.
- Inert Atmosphere Handling: All weighing and filling procedures are conducted within a glove box.
- Procedure:
 - The empty, dry pycnometer is weighed accurately.

- The pycnometer is filled with **antimony pentachloride**, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.
- The filled pycnometer is weighed again.
- The temperature of the sample is recorded.
- The pycnometer is then emptied, cleaned, dried, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature, and weighed again. This step is to accurately determine the volume of the pycnometer.
- The density of **antimony pentachloride** is calculated using the formula: Density = (mass of SbCl_5) / (volume of pycnometer)

Determination of Vapor Pressure (Static Method)

Objective: To measure the equilibrium vapor pressure of **antimony pentachloride** at various temperatures.

Methodology:

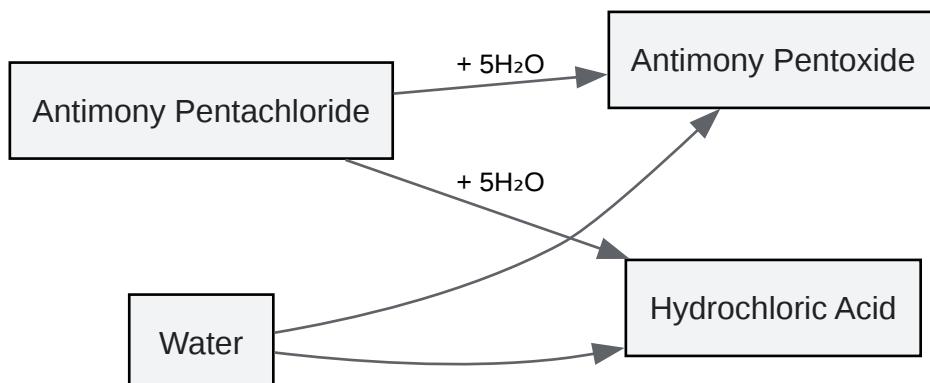

- Apparatus: A static vapor pressure apparatus consists of a sample bulb connected to a pressure transducer or a manometer, all enclosed in a temperature-controlled chamber. The entire system must be leak-tight and made of materials resistant to **antimony pentachloride**.
- Sample Preparation: A small, degassed sample of **antimony pentachloride** is introduced into the sample bulb. Degassing is crucial to remove any dissolved volatile impurities.
- Procedure:
 - The apparatus is evacuated to remove any residual air.
 - The temperature of the chamber is set to the desired value and allowed to equilibrate.
 - The pressure reading is monitored until it stabilizes, indicating that equilibrium between the liquid and vapor phases has been reached.

- The stable pressure reading is recorded as the vapor pressure at that temperature.
- The procedure is repeated at different temperatures to obtain a vapor pressure curve.

Key Chemical Reactions and Pathways

Synthesis of Antimony Pentachloride

Antimony pentachloride is typically synthesized by the direct chlorination of molten antimony trichloride.^[1]

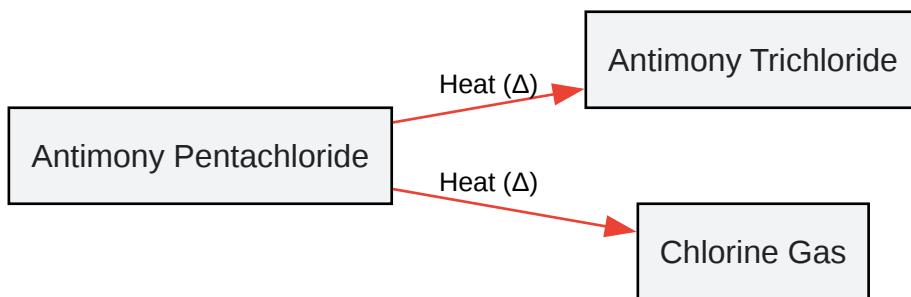


[Click to download full resolution via product page](#)

Caption: Synthesis of **Antimony Pentachloride**.

Hydrolysis of Antimony Pentachloride

Antimony pentachloride reacts vigorously with water in a hydrolysis reaction to form antimony pentoxide and hydrochloric acid.^{[3][4]} The reaction is highly exothermic and produces corrosive fumes.



[Click to download full resolution via product page](#)

Caption: Hydrolysis of **Antimony Pentachloride**.

Thermal Decomposition of Antimony Pentachloride

Upon heating, **antimony pentachloride** decomposes to antimony trichloride and chlorine gas. [1] This decomposition begins to occur at temperatures above 140°C at atmospheric pressure.

[Click to download full resolution via product page](#)

Caption: Thermal Decomposition of SbCl₅.

Conclusion

This technical guide has provided a detailed compilation of the physical properties of **antimony pentachloride**, tailored for a scientific audience. The quantitative data, presented in clear, tabular format, serves as a quick reference for researchers. The inclusion of adapted, detailed experimental protocols for determining key physical properties addresses the practical challenges associated with this reactive compound. The visual representations of its synthesis, hydrolysis, and decomposition pathways offer a clear understanding of its fundamental chemical behavior. This comprehensive resource is intended to facilitate safer and more effective research and development involving **antimony pentachloride**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Antimony pentachloride - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. anronchemical.com [anronchemical.com]
- 4. Antimony pentachloride | SbCl₅ | CID 24294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical properties of antimony pentachloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147860#physical-properties-of-antimony-pentachloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com